Silver, (3-methoxy-3-oxo-1-propynyl)-

Description

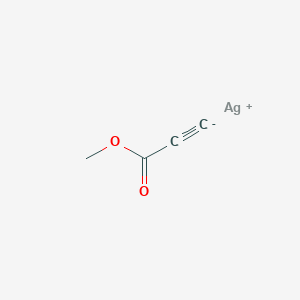

Silver, (3-methoxy-3-oxo-1-propynyl)-, is a silver-based organometallic compound characterized by a propynyl backbone functionalized with methoxy and oxo groups at the third carbon. The silver center coordinates with the propynyl ligand, forming a stable complex that exhibits unique reactivity influenced by the electron-withdrawing oxo group and electron-donating methoxy substituent.

The structural elucidation of such compounds typically relies on spectroscopic techniques such as NMR (¹H, ¹³C), IR, and X-ray crystallography. For example, related silver(I) complexes with 3-oxo-phenylhydrazone ligands have been characterized via ¹H-NMR and IR spectroscopy, confirming the coordination environment and ligand conformation .

Properties

CAS No. |

57031-37-5 |

|---|---|

Molecular Formula |

C4H3AgO2 |

Molecular Weight |

190.93 g/mol |

IUPAC Name |

silver;methyl prop-2-ynoate |

InChI |

InChI=1S/C4H3O2.Ag/c1-3-4(5)6-2;/h2H3;/q-1;+1 |

InChI Key |

QRPXRMZRRILNQY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#[C-].[Ag+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silver, (3-methoxy-3-oxo-1-propynyl)- typically involves the reaction of silver salts with 3-methoxy-3-oxo-1-propynyl precursors. The reaction conditions often require a controlled environment to ensure the stability of the silver compound. Common reagents used in the synthesis include silver nitrate and 3-methoxy-3-oxo-1-propynyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of silver salts and organic precursors under controlled temperatures and pressures to achieve high yields and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Silver, (3-methoxy-3-oxo-1-propynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide and other by-products.

Reduction: Reduction reactions can convert the silver ion back to its metallic form.

Substitution: The 3-methoxy-3-oxo-1-propynyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of substituted silver compounds .

Scientific Research Applications

Silver, (3-methoxy-3-oxo-1-propynyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.

Medicine: It is explored for its potential use in antimicrobial coatings and treatments.

Industry: The compound is used in the production of specialized materials and coatings.

Mechanism of Action

The mechanism by which Silver, (3-methoxy-3-oxo-1-propynyl)- exerts its effects involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 3-methoxy-3-oxo-1-propynyl group may also play a role in enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver, (3-methoxy-3-oxo-1-propynyl)-, shares structural and functional similarities with other silver organometallics and 3-oxo-alkynyl derivatives. Below is a detailed comparison:

Structural Analogues

Physicochemical Properties

The methoxy and oxo groups in Silver, (3-methoxy-3-oxo-1-propynyl)-, confer distinct electronic effects:

- Methoxy Group: Electron-donating nature stabilizes the silver center via inductive effects, enhancing thermal stability compared to non-functionalized silver acetylides.

- Oxo Group : Electron-withdrawing character polarizes the alkyne bond, increasing susceptibility to nucleophilic attack.

In contrast, phenyl-substituted analogues (e.g., Silver(I) 3-oxo-3-phenylpropanal complexes) exhibit stronger π-π stacking interactions, improving crystallinity but limiting solubility in aqueous media .

Spectroscopic Data

Research Findings and Limitations

- Data Gaps: No experimental toxicity or thermodynamic data (e.g., ΔHf, log P) are available for this compound, unlike TRI-listed zinc and lead analogues .

- Contradictions : While phenylhydrazone silver complexes show strong antimicrobial activity, the methoxy variant’s efficacy remains untested, creating uncertainty in comparative biological performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.